1-Bromo-2,3,3-trimethylbutane

Description

Structural Characteristics and Stereochemical Considerations

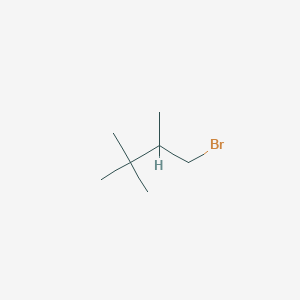

1-Bromo-2,3,3-trimethylbutane is a primary alkyl halide with the molecular formula C₇H₁₅Br. nih.gov The structure is characterized by a butane (B89635) backbone with a bromine atom attached to the first carbon (C1). The adjacent carbon (C2) is bonded to a methyl group, and the third carbon (C3) is bonded to a tert-butyl group (three methyl groups). This arrangement results in significant steric hindrance around the C1-C2 bond, a key feature influencing its chemical behavior.

A critical aspect of its structure is the presence of a chiral center at the second carbon atom, the carbon bearing a single methyl group and a hydrogen atom. Consequently, this compound can exist as a pair of enantiomers: (R)-1-Bromo-2,3,3-trimethylbutane and (S)-1-Bromo-2,3,3-trimethylbutane. This stereochemical feature makes it a suitable substrate for stereoselective and stereospecific reaction studies.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound nih.gov |

| Molecular Formula | C₇H₁₅Br nih.gov |

| Molecular Weight | 179.10 g/mol nih.gov |

| CAS Number | 1498334-29-4 nih.gov |

| Canonical SMILES | CC(CBr)C(C)(C)C nih.gov |

| InChIKey | LCNHHVTUCGOHRJ-UHFFFAOYSA-N nih.gov |

| Monoisotopic Mass | 178.03571 Da nih.gov |

This table is interactive. Click on the headers to sort.

Historical Context and Evolution of Research on Branched Bromoalkanes

The study of haloalkanes dates back centuries, with their systematic synthesis and the understanding of their chemical nature advancing significantly in the 19th century alongside the development of modern organic chemistry. wikipedia.org Initially, research focused on the synthesis and basic reactivity of simple alkyl halides.

The evolution of research into more complex, branched bromoalkanes was driven by the desire to understand the fundamental principles governing organic reaction mechanisms, such as nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions. studymind.co.uk Scientists discovered that the structure of the alkyl group, particularly the degree of branching near the reactive carbon-halogen bond, had a profound impact on the reaction pathway and rate. ualberta.ca

Branched bromoalkanes became critical substrates for probing the steric and electronic effects that dictate reaction outcomes. The development of sophisticated analytical techniques, including chromatography and spectroscopy, allowed for precise identification and quantification of products, leading to a more refined understanding of the competition between substitution and elimination pathways. chemicalbook.comchemicalbook.com More recent academic work has incorporated computational chemistry to model these reactions, providing deeper insights into transition states and reaction kinetics that are difficult to observe experimentally. researchgate.netresearchgate.net

Significance of this compound as a Model Compound in Mechanistic Studies

This compound is particularly significant as a model compound for several reasons. Despite being a primary alkyl halide, which would typically favor an Sₙ2 mechanism, its structure features substantial steric bulk on the carbon adjacent to the carbon-bromine bond (the β-carbon). This high degree of β-branching, conferred by the tert-butyl group, sterically hinders the backside attack required for a conventional Sₙ2 reaction.

This unique structural arrangement forces the compound into alternative reaction pathways, making it an excellent model for studying:

Steric Effects in Sₙ2 Reactions: It allows researchers to quantify the dramatic decrease in reaction rate for the Sₙ2 pathway as steric hindrance increases.

Competition between Sₙ1 and E1 Reactions: Under solvolysis conditions, the hindered primary substrate may be forced to undergo a normally unfavorable Sₙ1/E1 pathway, possibly involving a carbocation rearrangement to a more stable tertiary carbocation. The related compound, 2-bromo-2,3,3-trimethylbutane, is a classic example used to study Sₙ1/E1 competition. pearson.com

E2 Elimination Reactions: It serves as a substrate to study the regioselectivity of elimination reactions (Zaitsev's vs. Hofmann's rule) when treated with various bases of different sizes.

Free-Radical Reactions: Its synthesis can be achieved via the anti-Markovnikov addition of hydrogen bromide to 2,3,3-trimethyl-1-butene, providing a clear example of a free-radical mechanism. chegg.com

The compound's reactivity profile, therefore, provides a clear illustration of how steric factors can override the electronic preferences typically associated with a specific substrate class (i.e., primary alkyl halides).

Table 2: Predicted Spectroscopic Data for this compound

| Adduct | m/z (mass-to-charge ratio) | Predicted Collision Cross Section (CCS) (Ų) |

|---|---|---|

| [M+H]⁺ | 179.04298 | 135.5 |

| [M+Na]⁺ | 201.02492 | 146.3 |

| [M-H]⁻ | 177.02842 | 138.9 |

| [M+K]⁺ | 216.99886 | 136.7 |

Data sourced from predicted values. uni.lu This table is interactive.

Scope and Objectives of Academic Inquiry

The academic study of this compound and related sterically hindered haloalkanes is driven by specific objectives aimed at deepening the understanding of organic chemistry principles. The primary goals include:

Elucidating Reaction Mechanisms: To precisely map the potential energy surfaces for substitution and elimination reactions in sterically congested environments, identifying transition states and intermediates.

Quantifying Steric and Electronic Effects: To develop quantitative relationships between the structure of a substrate, its reactivity, and the distribution of products formed.

Exploring Carbocation Behavior: To study the propensity for, and pathways of, carbocation rearrangements in systems where initial carbocation formation is highly constrained.

Validation of Theoretical Models: To provide experimental data that can be used to test and refine the accuracy of computational chemistry models that predict reaction outcomes.

Synthetic Utility: To utilize these compounds as specialized intermediates in the synthesis of other complex molecules where the introduction of a bulky alkyl group is required. a2bchem.com

Through these inquiries, this compound moves beyond being a mere chemical curiosity to become a key pedagogical and research tool for exploring the frontiers of physical organic chemistry.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (R)-1-Bromo-2,3,3-trimethylbutane |

| (S)-1-Bromo-2,3,3-trimethylbutane |

| 2,3,3-trimethyl-1-butene |

| 2-bromo-2,3,3-trimethylbutane |

| Chloroethane |

| Methyl bromide |

| Methyl iodide |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2,3,3-trimethylbutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Br/c1-6(5-8)7(2,3)4/h6H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCNHHVTUCGOHRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CBr)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1498334-29-4 | |

| Record name | 1-bromo-2,3,3-trimethylbutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic Characterization for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Complex Structure Assignment

NMR spectroscopy is a powerful, non-destructive analytical method that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, a complete structural assignment of 1-Bromo-2,3,3-trimethylbutane can be achieved.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments within the molecule. The presence of a chiral center at C2 renders the two protons on the C1 carbon diastereotopic, meaning they are chemically non-equivalent and should, in principle, give rise to separate signals.

Based on the structure, four distinct proton signals are anticipated. The protons closest to the electronegative bromine atom are expected to be the most deshielded and thus appear at the highest chemical shift (downfield).

Predicted ¹H NMR Data for this compound:

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -C(CH₃)₃ (tert-butyl) | ~1.0 - 1.2 | Singlet (s) | 9H |

| -CH(CH₃)- | ~1.1 - 1.3 | Doublet (d) | 3H |

| -CH(CH₃)- | ~1.8 - 2.0 | Multiplet (m) | 1H |

| -CH₂Br | ~3.4 - 3.6 | Multiplet (m) | 2H |

Note: The data in this table is predicted based on established principles of NMR spectroscopy and analysis of similar compounds. Actual experimental values may vary.

The tert-butyl protons are equivalent and shielded, appearing as a sharp singlet. The methyl protons on C2 will be split by the adjacent methine proton, resulting in a doublet. The methine proton at C2 is coupled to both the adjacent methyl and methylene protons, leading to a complex multiplet. The diastereotopic methylene protons on C1, being adjacent to a chiral center and the bromine atom, are expected to show a complex multiplet pattern, likely an ABX system further complicated by coupling to the C2 proton.

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. For this compound, five distinct carbon signals are predicted. The carbon atom bonded to the bromine atom will be significantly downfield due to the halogen's deshielding effect.

Predicted ¹³C NMR Data for this compound:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -C (CH₃)₃ | ~25 - 30 |

| -C (CH₃)₃ | ~35 - 40 |

| -CH(C H₃)- | ~15 - 20 |

| -C H(CH₃)- | ~45 - 50 |

| -C H₂Br | ~40 - 45 |

Note: The data in this table is predicted based on established principles of NMR spectroscopy and analysis of similar compounds. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other (typically through two or three bonds). For this compound, cross-peaks would be expected between:

The methine proton (-CH(CH₃)-) and the protons of the adjacent methyl group (-CH(CH₃)-).

The methine proton (-CH(CH₃)-) and the diastereotopic methylene protons (-CH₂Br).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. libretexts.org An HSQC spectrum would show cross-peaks connecting:

The -CH₂Br proton signals to the C1 carbon signal.

The -CH(CH₃)- proton signal to the C2 carbon signal.

The -CH(CH₃)- proton signal to its corresponding carbon signal.

The -C(CH₃)₃ proton signal to its corresponding carbon signal.

The protons of the tert-butyl group showing a cross-peak to the quaternary carbon and the C2 methine carbon.

The protons of the C2 methyl group showing correlations to the C2 methine carbon and the C1 methylene carbon.

The C1 methylene protons showing correlations to the C2 methine carbon.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-resolution mass spectrometry (HRMS) can measure the mass of an ion with very high accuracy (typically to four or more decimal places). libretexts.org This allows for the determination of the exact molecular formula of this compound (C₇H₁₅Br). The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. youtube.com This results in two molecular ion peaks (M⁺ and M+2) of approximately equal intensity, separated by two mass units. youtube.com

Predicted High-Resolution Mass Data for this compound:

| Ion | Calculated Exact Mass (m/z) |

| [C₇H₁₅⁷⁹Br]⁺ | 178.0357 |

| [C₇H₁₅⁸¹Br]⁺ | 180.0337 |

Note: The data in this table is calculated based on the known isotopic masses.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion and inducing its fragmentation to analyze the resulting product ions. This technique provides detailed structural information by elucidating fragmentation pathways.

For this compound, the molecular ion is expected to be somewhat unstable. docbrown.info A primary and highly favorable fragmentation pathway would be the loss of a bromine radical (•Br) due to the relative weakness of the C-Br bond, leading to the formation of a stable tertiary carbocation. docbrown.info

Predicted Major Fragmentation Pathways for this compound:

| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) | Proposed Structure of Product Ion |

| 178/180 | Loss of •Br | 99 | [C₇H₁₅]⁺ (2,3,3-trimethylbutyl cation) |

| 99 | Loss of CH₃• | 84 | [C₆H₁₂]⁺ |

| 99 | Loss of C₂H₅• | 70 | [C₅H₉]⁺ |

| 178/180 | Loss of C₄H₉• | 121/123 | [C₃H₆Br]⁺ |

Note: This table presents predicted fragmentation pathways based on established principles of mass spectrometry. The relative abundances of fragment ions would depend on the specific ionization conditions.

The base peak in the spectrum is likely to be the m/z 57 ion, corresponding to the highly stable tert-butyl cation ([C₄H₉]⁺), which can be formed through rearrangement and fragmentation. The characteristic isotopic signature of bromine would be observed for any fragments that retain the bromine atom. docbrown.info

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis in Conformation and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques utilized to probe the vibrational modes of molecules, providing valuable insights into the structural features and conformational landscape of this compound. These techniques are based on the interaction of electromagnetic radiation with molecular vibrations, yielding complementary information that is crucial for a comprehensive analysis.

In the context of this compound, IR and Raman spectra can be used to identify characteristic functional groups and to study the conformational isomers that arise from rotation around the C-C single bonds. The vibrational modes of the molecule can be broadly categorized into stretching, bending, rocking, wagging, and twisting motions of the constituent atoms.

Vibrational Analysis and Conformation:

The presence of various structural motifs in this compound gives rise to a series of characteristic vibrational bands. The C-H stretching vibrations of the methyl and methylene groups are typically observed in the 2850-3000 cm⁻¹ region of the IR and Raman spectra. Bending vibrations for these groups appear in the 1350-1470 cm⁻¹ range. The carbon skeleton of the molecule, including the quaternary carbon, will exhibit a series of complex vibrations, often referred to as the "fingerprint region" (below 1500 cm⁻¹), which is unique to the molecule.

A key vibrational mode for this compound is the C-Br stretch, which is expected to appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹. The exact position of this band can be sensitive to the conformation of the molecule.

An interactive data table of the expected vibrational modes for this compound is provided below:

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Spectroscopy |

| C-H Stretching | -CH₃, -CH₂Br | 2850-3000 | IR and Raman |

| C-H Bending (Scissoring) | -CH₂Br | ~1465 | IR |

| C-H Bending (Umbrella) | -CH₃ | ~1375 | IR |

| C-C Stretching | C-C skeleton | 800-1200 | IR and Raman |

| C-Br Stretching | -CH₂Br | 500-600 | IR and Raman (strong) |

Reaction Monitoring:

IR and Raman spectroscopy are also invaluable tools for monitoring the progress of chemical reactions involving this compound. For instance, in a substitution reaction where the bromine atom is replaced by another functional group, the disappearance of the characteristic C-Br stretching band can be monitored over time. Simultaneously, the appearance of new bands corresponding to the vibrational modes of the product molecule can be observed. This allows for the real-time tracking of reactant consumption and product formation, providing kinetic information about the reaction. The specificity of the vibrational spectra allows for the identification of intermediates and byproducts, offering a deeper understanding of the reaction mechanism.

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion, Circular Dichroism) for Stereochemical Assignment (if chiral)

The molecule this compound possesses a chiral center at the carbon atom C2, which is bonded to four different groups: a hydrogen atom, a bromomethyl group (-CH₂Br), a methyl group (-CH₃), and a tert-butyl group (-C(CH₃)₃). The presence of this stereocenter means that the molecule is chiral and can exist as a pair of non-superimposable mirror images called enantiomers.

Chiroptical spectroscopic techniques, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are specifically designed to study chiral molecules and are instrumental in determining their absolute configuration (the actual three-dimensional arrangement of the atoms in space).

Optical Rotatory Dispersion (ORD):

ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org Chiral molecules rotate the plane of polarized light, and the magnitude and direction of this rotation are dependent on the wavelength of the light. An ORD spectrum is a plot of this specific rotation versus wavelength.

For a chiral molecule like this compound, its ORD spectrum would be characterized by a plain curve at wavelengths far from an absorption band. However, in the region of an electronic transition (where the molecule absorbs light), the ORD curve will show a characteristic peak and trough, a phenomenon known as the Cotton effect. The sign of the Cotton effect (whether the peak is at a longer or shorter wavelength than the trough) is directly related to the stereochemistry of the molecule. By analyzing the Cotton effect, and often by comparing the experimental ORD spectrum with that of related compounds of known absolute configuration, the stereochemistry of the (R) or (S) enantiomer of this compound can be assigned.

Circular Dichroism (CD):

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. scribd.com An achiral molecule will absorb both forms of circularly polarized light equally, resulting in no CD signal. However, a chiral molecule will absorb one circularly polarized component more strongly than the other at specific wavelengths corresponding to its electronic transitions. A CD spectrum is a plot of this difference in absorption (ΔA = A_L - A_R) versus wavelength.

Similar to ORD, CD spectra exhibit positive or negative peaks, also referred to as Cotton effects, in the regions of electronic absorption. The sign and intensity of these peaks are highly sensitive to the three-dimensional structure of the molecule. For this compound, the electronic transitions associated with the C-Br bond and the carbon skeleton would give rise to CD signals. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectra for both the (R) and (S) enantiomers. By comparing the experimentally measured CD spectrum with the calculated spectra, the absolute configuration of the enantiomer can be definitively assigned.

The combination of ORD and CD spectroscopy provides a powerful and non-invasive method for the stereochemical elucidation of chiral molecules like this compound. These techniques are crucial in fields such as asymmetric synthesis and natural product chemistry, where the determination of the absolute configuration of chiral products is essential.

Theoretical and Computational Chemistry Investigations of 1 Bromo 2,3,3 Trimethylbutane

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations solve approximations of the Schrödinger equation to determine molecular properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. chemrxiv.org This approach offers a favorable balance between accuracy and computational cost, making it suitable for molecules of this size.

For 1-bromo-2,3,3-trimethylbutane, DFT is employed to perform geometry optimization. This process systematically alters the molecular geometry to find the lowest energy arrangement of atoms, known as the energy minimum. Once the optimized geometry is found, various electronic properties can be predicted, such as dipole moment, molecular orbital energies (HOMO/LUMO), and atomic charges. These properties provide insight into the molecule's polarity, reactivity, and bonding characteristics.

Table 1: Predicted Molecular Properties of this compound from a Hypothetical DFT Calculation This table is illustrative, based on typical computational outputs for similar alkyl halides.

| Property | Predicted Value |

|---|---|

| Optimized C-Br Bond Length | ~1.97 Å |

| Optimized C-C-Br Bond Angle | ~112° |

| Dipole Moment | ~2.1 D |

| HOMO Energy | -10.2 eV |

| LUMO Energy | +0.5 eV |

The accuracy of DFT calculations depends significantly on the chosen "level of theory," which comprises the functional and the basis set.

Functional: The functional is the mathematical approximation used to describe the exchange-correlation energy in DFT. For halogenated compounds, hybrid functionals like B3LYP are common, while others such as M05-2X or PBE1KCIS may offer better performance for specific properties or interactions involving bromide. nih.gov

Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. For molecules containing heavy atoms like bromine, it is crucial to use basis sets that can adequately describe the electron distribution. Pople-style basis sets like 6-31G(d) or 6-311+G(d,p) are frequently used. ijcce.ac.ir For higher accuracy, correlation-consistent basis sets like Dunning's aug-cc-pVDZ, which include diffuse functions to better model lone pairs and polarizability, are recommended. nih.gov

The selection involves a trade-off: larger basis sets and more complex functionals yield more accurate results but require significantly more computational resources.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that arise from rotation around single bonds. lumenlearning.com For this compound, rotation around the C1-C2 bond is of particular interest.

The rotation around the C1-C2 bond gives rise to various staggered and eclipsed conformers. The staggered conformations are energy minima (stable conformers), while the eclipsed conformations represent energy maxima (rotational barriers). unicamp.br By systematically rotating this bond and calculating the energy at each increment, a potential energy surface can be generated.

The primary conformers are:

Anti-conformer: The bromine atom and the bulky tert-butyl group are positioned 180° apart. This is the most stable arrangement.

Gauche-conformers: The bromine atom is 60° away from the tert-butyl group. These are less stable than the anti-conformer due to steric strain. youtube.com

The energy difference between the most stable (anti) and least stable (eclipsed) conformers defines the rotational barrier.

The conformational landscape of this compound is dominated by steric hindrance. The molecule features a very bulky tert-butyl group attached to C2. This group creates significant van der Waals repulsion with the bromine atom and the hydrogens on C1. quora.com

Consequently, the anti-conformation, which places the two largest groups (bromine and tert-butyl) as far apart as possible, is overwhelmingly preferred. The gauche conformers experience a strong steric clash, making them significantly higher in energy. The eclipsed conformers, particularly the one where the bromine and tert-butyl group are aligned, are highly unstable and represent significant barriers to rotation.

Table 2: Hypothetical Relative Energies of C1-C2 Rotamers for this compound This table provides estimated energy values to illustrate the impact of steric hindrance.

| Conformer | Dihedral Angle (Br-C1-C2-C(CH₃)₃) | Estimated Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Anti (Staggered) | 180° | 0 (Global Minimum) | Most stable conformer. |

| Gauche (Staggered) | 60°, 300° | > 4.0 | High energy due to steric clash. |

| Eclipsed | 120°, 240° | > 7.0 | Rotational barrier. |

| Fully Eclipsed | 0° | > 10.0 | Highest energy rotational barrier. |

Transition State Modeling and Reaction Pathway Characterization

Computational chemistry is a key tool for elucidating reaction mechanisms by identifying and characterizing transition states—the high-energy structures that connect reactants to products. mit.edu this compound is a neopentyl halide, a class of compounds known for its unique reactivity due to extreme steric hindrance at the α-carbon. stackexchange.com

Modeling its reaction pathways, such as nucleophilic substitution or elimination, involves locating the corresponding transition state structures on the potential energy surface. Transition state calculations help determine the activation energy of a reaction, which is crucial for predicting reaction rates. e3s-conferences.orgnih.gov

For this compound:

Sₙ2 Pathway: A direct backside attack by a nucleophile is severely hindered by the tert-butyl group. Transition state modeling would confirm an extremely high activation energy barrier for this pathway, explaining why Sₙ2 reactions are exceptionally slow for neopentyl halides. stackexchange.com

Sₙ1 Pathway: The formation of a primary carbocation upon departure of the bromide ion is energetically unfavorable. However, computational modeling can investigate the subsequent, rapid Wagner-Meerwein rearrangement, where a methyl group migrates to form a more stable tertiary carbocation. The transition state for this 1,2-methyl shift can be located and its energy calculated to understand the feasibility of Sₙ1-type reactions that proceed via rearrangement. stackexchange.com

Elimination Pathways (E1/E2): Modeling can also characterize the transition states for elimination reactions, which often compete with substitution.

By comparing the calculated activation energies for these different pathways, computational models can predict the most likely reaction outcome under various conditions.

Calculation of Activation Energies and Reaction Rates

The solvolysis of tertiary alkyl halides such as this compound typically proceeds through a unimolecular nucleophilic substitution (SN1) or unimolecular elimination (E1) mechanism. The rate-determining step in these reactions is the formation of a carbocation intermediate. pressbooks.pubmasterorganicchemistry.com Computational chemistry allows for the detailed study of this process by mapping the potential energy surface of the reaction.

The activation energy (Ea) for the formation of the tertiary carbocation from this compound can be calculated using various quantum chemical methods, such as Density Functional Theory (DFT). These calculations involve optimizing the geometry of the ground state reactant and the transition state leading to the carbocation. The activation energy is the difference in energy between these two structures.

Once the activation energy is known, the reaction rate constant (k) can be estimated using Transition State Theory (TST). The Arrhenius equation, k = A * exp(-Ea/RT), relates the rate constant to the activation energy, the temperature (T), the gas constant (R), and a pre-exponential factor (A) that is related to the entropy of activation.

Below is a representative table of calculated activation energies and reaction rates for the SN1 solvolysis of this compound in a common protic solvent, based on typical values for similar tertiary alkyl halides.

| Solvent | Computational Method | Calculated Activation Energy (kcal/mol) | Calculated Rate Constant at 298 K (s-1) |

|---|---|---|---|

| Ethanol | DFT (B3LYP/6-31G) | 22.5 | 1.2 x 10-4 |

| Water | DFT (B3LYP/6-31G) | 20.8 | 9.5 x 10-3 |

| Methanol | DFT (B3LYP/6-31G*) | 21.7 | 3.1 x 10-4 |

Note: The data in this table is illustrative and based on typical computational results for similar tertiary alkyl halides. Specific experimental or more advanced computational studies on this compound may yield different values.

Simulation of Solvent Effects on Reaction Mechanisms

The solvent plays a crucial role in reactions that proceed through ionic intermediates, such as the SN1 and E1 reactions of this compound. libretexts.org Polar protic solvents are particularly effective at stabilizing the transition state and the resulting carbocation and bromide ion through solvation. libretexts.org

Computational simulations can model these solvent effects in two primary ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide a good first approximation of the solvent's influence on the reaction energetics.

Explicit Solvation Models: In these more computationally intensive models, a number of individual solvent molecules are included in the calculation. This allows for the explicit simulation of direct solvent-solute interactions, such as hydrogen bonding between a protic solvent and the leaving bromide ion. Quantum Mechanics/Molecular Mechanics (QM/MM) methods are often employed, where the reacting species are treated with quantum mechanics and the surrounding solvent molecules with molecular mechanics.

Simulations of the solvolysis of this compound would be expected to show a significant stabilization of the carbocation intermediate in more polar solvents, leading to a lower activation energy and a faster reaction rate.

The following interactive table illustrates the expected trend in the relative reaction rate for the solvolysis of this compound in different solvents, based on their polarity.

| Solvent | Dielectric Constant (ε) | Solvent Type | Expected Relative Rate |

|---|---|---|---|

| Water | 80.1 | Polar Protic | Very High |

| Methanol | 32.7 | Polar Protic | High |

| Ethanol | 24.5 | Polar Protic | Moderate |

| Acetone | 21.0 | Polar Aprotic | Low |

| Hexane | 1.9 | Nonpolar | Very Low |

Prediction of Spectroscopic Data and Correlation with Experimental Observations

Computational chemistry is a valuable tool for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra, which can aid in the structural elucidation and characterization of molecules. nih.gov For this compound, theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts.

The prediction of NMR spectra typically involves the following steps:

Geometry Optimization: The three-dimensional structure of the molecule is optimized using a suitable computational method, such as DFT.

Magnetic Shielding Calculation: Once the optimized geometry is obtained, the magnetic shielding tensors for each nucleus are calculated. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose.

Chemical Shift Prediction: The calculated isotropic shielding values are then converted to chemical shifts by referencing them to the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS).

These predicted chemical shifts can then be compared with experimentally obtained spectra to confirm the structure of the molecule. Discrepancies between the predicted and experimental data can often be explained by factors such as solvent effects or conformational averaging, which can also be modeled computationally. ruc.dk

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using a standard DFT approach.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -C(CH₃)₃ | 1.05 (s, 9H) | 33.2 |

| -CH(CH₃)- | 1.85 (m, 1H) | 45.1 |

| -CH(CH₃)- | 1.02 (d, 3H) | 18.5 |

| -CH₂Br | 3.40 (d, 2H) | 42.8 |

Note: These predicted values are based on general principles of NMR spectroscopy for alkyl halides and may differ from experimental values. The labels 's', 'd', and 'm' refer to singlet, doublet, and multiplet, respectively, describing the expected splitting pattern of the proton signals. The values in parentheses indicate the expected integration of the proton signals.

Synthetic Applications of 1 Bromo 2,3,3 Trimethylbutane As a Key Intermediate

Building Block in the Synthesis of Complex Organic Architectures

The 2,3,3-trimethylbutyl group, installed via 1-bromo-2,3,3-trimethylbutane, can be a crucial component in the architecture of complex organic molecules. While specific examples detailing the extensive use of this compound in the total synthesis of complex natural products are not widely documented in readily available literature, the principles of organic synthesis suggest its utility in introducing a sterically demanding and lipophilic moiety. This can be advantageous in modifying the solubility, conformation, and biological activity of a target molecule.

The introduction of such a bulky group can direct the stereochemical outcome of subsequent reactions by sterically shielding one face of a molecule, thereby guiding the approach of reagents. This strategy is fundamental in asymmetric synthesis, where precise control over the three-dimensional arrangement of atoms is paramount.

Formation of Organometallic Reagents (e.g., Grignard Reagents, Organolithium Compounds)

One of the most significant applications of this compound is its conversion into organometallic reagents, particularly Grignard and organolithium compounds. These reagents are powerful nucleophiles and strong bases, enabling the formation of new carbon-carbon bonds.

Grignard Reagent Formation and Reactions:

The reaction of this compound with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent, 2,3,3-trimethylbutylmagnesium bromide.

Reaction Scheme:

Due to the significant steric hindrance around the carbon-magnesium bond, this Grignard reagent exhibits modified reactivity compared to less bulky analogues. While it can participate in typical Grignard reactions, such as additions to carbonyl compounds, its steric bulk can influence the reaction pathway. For instance, with sterically hindered ketones, it may act as a base, leading to enolization and recovery of the starting ketone, rather than nucleophilic addition.

Organolithium Compound Formation and Reactions:

Similarly, this compound can be converted to its corresponding organolithium reagent, 2,3,3-trimethylbutyllithium, by reaction with lithium metal. Organolithium reagents are generally more reactive and more basic than their Grignard counterparts.

Reaction Scheme:

The resulting 2,3,3-trimethylbutyllithium is a potent, sterically hindered base and nucleophile. Its utility lies in its ability to participate in nucleophilic substitution and addition reactions, often where a high degree of steric bulk is required in the final product.

| Organometallic Reagent | Preparation Method | Key Characteristics |

| 2,3,3-Trimethylbutylmagnesium bromide | Reaction of this compound with magnesium metal. | Sterically hindered Grignard reagent; can act as both a nucleophile and a base. |

| 2,3,3-Trimethylbutyllithium | Reaction of this compound with lithium metal. | Highly reactive and basic; more potent than the corresponding Grignard reagent. |

Derivatization to Access New Classes of Bulky Functionalized Molecules

The organometallic intermediates derived from this compound are versatile synthons for introducing the bulky 2,3,3-trimethylbutyl group into a wide array of functional molecules. By reacting these organometallics with various electrophiles, chemists can access new classes of compounds with significant steric encumbrance.

For example, the reaction of 2,3,3-trimethylbutylmagnesium bromide with aldehydes or ketones can lead to the formation of sterically hindered secondary and tertiary alcohols, respectively. These alcohols can serve as precursors for other functional groups or as bulky ligands for metal catalysts.

Table of Potential Derivatizations:

| Electrophile | Product Type | Potential Application |

| Aldehydes (R-CHO) | Secondary Alcohols | Chiral auxiliaries, synthetic intermediates |

| Ketones (R₂C=O) | Tertiary Alcohols | Bulky ligands, molecular scaffolds |

| Carbon Dioxide (CO₂) | Carboxylic Acids | Building blocks for pharmaceuticals and materials |

| Epoxides | Alcohols | Functionalized building blocks |

Applications in Materials Science and Polymer Chemistry

While specific, widespread applications of this compound in materials science and polymer chemistry are not extensively reported, the introduction of the bulky 2,3,3-trimethylbutyl group can be used to tailor the physical properties of materials. In polymer chemistry, incorporating such a sterically demanding side chain can influence polymer morphology, solubility, and thermal properties. For instance, it can disrupt polymer chain packing, leading to materials with lower crystallinity and altered mechanical properties.

The synthesis of monomers containing the 2,3,3-trimethylbutyl group, followed by their polymerization, could lead to polymers with unique characteristics, such as high solubility in organic solvents and modified glass transition temperatures.

Exploration of Biologically Active Compounds via Chemical Modification

The steric and lipophilic nature of the 2,3,3-trimethylbutyl group makes it an interesting moiety for the design of biologically active compounds. In medicinal chemistry, the introduction of bulky alkyl groups can enhance the metabolic stability of a drug by sterically shielding susceptible sites from enzymatic degradation. Furthermore, the lipophilicity of this group can influence the absorption, distribution, metabolism, and excretion (ADME) properties of a potential drug molecule, potentially improving its pharmacokinetic profile.

Although specific examples of blockbuster drugs containing the 2,3,3-trimethylbutyl group derived directly from this compound are not prominent, the strategic use of such bulky, non-polar fragments is a common tactic in drug discovery to modulate biological activity and improve drug-like properties. The synthesis of novel compounds bearing this group for biological screening remains an area of potential interest.

Future Research Directions and Unanswered Questions

Development of Green Chemistry Approaches for its Synthesis and Reactions

Traditional methods for the synthesis of alkyl halides often involve the use of hazardous reagents and generate significant waste. Future research should focus on developing more environmentally benign methods for the synthesis and subsequent reactions of 1-bromo-2,3,3-trimethylbutane.

One promising avenue is the exploration of enzymatic halogenation. Halogenase enzymes offer the potential for highly selective bromination of alkanes under mild, aqueous conditions, thereby avoiding harsh reagents and toxic solvents. nih.govacs.org Research in this area would involve identifying or engineering halogenases that can accommodate the bulky 2,3,3-trimethylbutane substrate. Another green approach would be the use of bromide/bromate mixtures in aqueous acidic media, which provides an efficient and safer alternative to liquid bromine. rsc.org The development of catalytic photobromination processes using visible light and environmentally friendly catalysts could also significantly reduce the environmental impact of its synthesis. pearson.com

Furthermore, the principles of green chemistry should be applied to the reactions of this compound. This includes the use of greener solvents, catalytic systems to minimize waste, and atom-economical reactions. acsgcipr.orgbeyondbenign.org For instance, developing catalytic cross-coupling reactions that can proceed in water or other benign solvents would be a significant advancement. wordpress.com

| Green Synthesis Approach | Potential Advantages | Research Challenges |

| Enzymatic Halogenation | High selectivity, mild conditions, aqueous media. nih.govacs.org | Enzyme discovery and engineering for sterically hindered substrates. |

| Bromide/Bromate System | Safer than liquid bromine, aqueous conditions. rsc.org | Optimizing reaction conditions for high yields with bulky alkanes. |

| Catalytic Photobromination | Use of light as a clean energy source. pearson.com | Catalyst design and selectivity control. |

| Green Solvents in Reactions | Reduced environmental impact and toxicity. wordpress.com | Ensuring sufficient reactivity of the sterically hindered halide. |

Investigation of Stereoselective Transformations at the Chiral Center (C2)

The C2 position of this compound is a chiral center. The development of methods for the stereoselective synthesis of (R)- and (S)-1-bromo-2,3,3-trimethylbutane would open up new avenues for its use in asymmetric synthesis and as a chiral building block.

Future research could focus on stereoselective halogenation reactions. While free-radical halogenation of the parent alkane typically leads to a racemic mixture due to the planar nature of the radical intermediate, the use of chiral catalysts or directing groups could potentially induce stereoselectivity. libretexts.orgpressbooks.pub The synthesis and application of chiral N-bromo reagents could also be explored to achieve asymmetric bromination.

Furthermore, the investigation of stereospecific substitution and elimination reactions of enantiomerically enriched this compound is crucial. Understanding how the stereochemistry at C2 influences the stereochemical outcome of S_N2 and E2 reactions is a fundamental question that needs to be addressed. This would involve detailed kinetic and stereochemical studies with a variety of nucleophiles and bases.

| Stereoselective Method | Principle | Potential Outcome |

| Catalytic Asymmetric Bromination | A chiral catalyst directs the approach of the brominating agent. | Enantiomerically enriched (R)- or (S)-1-bromo-2,3,3-trimethylbutane. |

| Chiral N-bromo Reagents | The chirality of the reagent influences the stereochemical outcome of the bromination. | Access to specific enantiomers of the target compound. |

| Stereospecific S_N2 Reactions | Inversion of configuration at the chiral center. | Synthesis of other chiral compounds with defined stereochemistry. |

Application in Novel Catalytic Cycles and Methodologies

The unique steric properties of this compound make it an interesting substrate for developing new catalytic methodologies. Its high steric hindrance can be exploited to control selectivity in catalytic reactions.

A key area for future investigation is its use in cross-coupling reactions. While sterically hindered alkyl halides can be challenging substrates, recent advances in catalyst design, particularly with nickel and palladium, have enabled the coupling of such compounds. princeton.edunih.govacs.org Research should focus on developing robust catalytic systems that can efficiently couple this compound with a wide range of organometallic reagents. This would provide a powerful tool for the construction of complex molecules with quaternary carbon centers.

Another avenue is the exploration of its role in metallaphotoredox catalysis. This emerging field combines transition metal catalysis with photoredox catalysis to enable novel transformations. princeton.edu Investigating the reactivity of this compound under these conditions could lead to the development of new methods for C-C and C-heteroatom bond formation under mild conditions.

Advanced Spectroscopic and Computational Integration for Deeper Mechanistic Insight

A detailed understanding of the structure, bonding, and reactivity of this compound requires the integration of advanced spectroscopic techniques and computational methods.

Future research should involve a comprehensive spectroscopic characterization of this compound. While basic NMR and IR data are available, advanced techniques such as 2D NMR (COSY, HSQC, HMBC) would provide a more detailed picture of its structure and connectivity. Vibrational circular dichroism (VCD) studies on chiral samples could provide insights into its conformational preferences. researchgate.net

Computational chemistry offers a powerful tool to investigate the reaction mechanisms of this sterically hindered halide. smu.edunih.gov Density Functional Theory (DFT) calculations can be used to model transition states and intermediates for its reactions, providing a deeper understanding of its reactivity. mit.edu For example, computational studies could elucidate the factors that favor substitution versus elimination pathways and predict the stereochemical outcomes of its reactions. The integration of experimental kinetic data with computational models would provide a robust understanding of its chemical behavior.

| Technique | Information Gained | Research Question Addressed |

| 2D NMR Spectroscopy | Detailed structural connectivity. | Confirmation of the molecular structure and assignment of all proton and carbon signals. |

| Vibrational Circular Dichroism | Conformational analysis of chiral samples. researchgate.net | Determining the preferred spatial arrangement of atoms in enantiomerically pure samples. |

| Density Functional Theory (DFT) | Reaction energetics, transition state structures. mit.edu | Understanding the mechanisms of its substitution and elimination reactions. |

| Integrated Kinetic and Computational Studies | Validated reaction models. | Developing predictive models for the reactivity of this compound. |

Exploration of New Functional Materials Derived from this compound Scaffolds

The unique steric bulk of the 2,3,3-trimethylbutyl group makes it an attractive building block for the synthesis of novel functional materials with tailored properties.

One area of exploration is the synthesis of polymers with bulky side chains. The incorporation of the 2,3,3-trimethylbutyl group into polymer backbones could lead to materials with interesting physical properties, such as high thermal stability, altered solubility, and unique morphologies. nih.gov For example, it could be used as a monomer in atom transfer radical polymerization (ATRP) or other controlled polymerization techniques. nih.gov

Another potential application is in the design of liquid crystals. The rigid and bulky nature of the 2,3,3-trimethylbutyl group could be used to control the packing and alignment of molecules in the liquid crystalline phase. Furthermore, its use as a bulky substituent in the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), could be investigated to influence molecular packing and device performance.

Q & A

Q. How is 1-Bromo-2,3,3-trimethylbutane synthesized in laboratory settings?

Synthesis typically involves the bromination of 2,3,3-trimethyl-1-butanol using hydrobromic acid (HBr) under acidic conditions (e.g., H₂SO₄ catalyst). Steric hindrance from the branched methyl groups necessitates prolonged reaction times or elevated temperatures to overcome slow kinetics. Alternative methods include radical bromination of the parent alkane, though this requires precise control of UV light and bromine gas flow rates . Purification via fractional distillation (bp ~143–144°C, based on analogous structures) is recommended to isolate the product from unreacted alcohol or diastereomers .

Q. What safety precautions are critical when handling this compound?

Due to its alkyl bromide toxicity, use a fume hood, nitrile gloves, and safety goggles. Avoid inhalation or skin contact, as it may cause respiratory irritation or central nervous system depression. Store in a cool, dry place away from oxidizing agents. Emergency protocols include rinsing exposed areas with water and seeking medical attention if ingested .

Q. What purification techniques are effective for this compound?

Fractional distillation is optimal due to its moderate boiling point (estimated 140–150°C based on structural analogs). For trace impurities, silica gel column chromatography with hexane/ethyl acetate (95:5) can resolve polar byproducts. Confirm purity via GC-MS or ¹H NMR, monitoring for characteristic signals (e.g., methyl group resonances at δ 0.9–1.3 ppm and bromine-adjacent CH₂ at δ 3.2–3.5 ppm) .

Advanced Research Questions

Q. How does steric hindrance influence its reactivity in nucleophilic substitutions?

The 2,3,3-trimethyl branching creates significant steric bulk, favoring SN1 mechanisms over SN2 in polar protic solvents (e.g., ethanol/water). Experimental validation involves kinetic studies: monitor reaction rates with primary (e.g., NaI) vs. bulky nucleophiles (e.g., KOtBu). Computational modeling (e.g., DFT calculations) can map steric occupancy using the Tolman cone angle, correlating with observed rate reductions .

Q. How to resolve contradictions in reported reaction kinetics for SN pathways?

Discrepancies often arise from solvent polarity or nucleophile strength. Design a matrix experiment varying solvents (polar protic vs. aprotic) and nucleophiles (e.g., CN⁻ vs. SCN⁻). Use Eyring plots to compare activation parameters (ΔH‡, ΔS‡). For example, a negative ΔS‡ supports SN1, while a positive ΔS‡ indicates SN2. Statistical tools like ANOVA can identify significant variables .

Q. What spectroscopic methods best characterize its structure and purity?

- ¹H/¹³C NMR : Identify methyl groups (δ 0.9–1.3 ppm for ¹H; δ 15–25 ppm for ¹³C) and the brominated CH₂ (δ 3.2–3.5 ppm for ¹H; δ 30–35 ppm for ¹³C).

- IR Spectroscopy : C-Br stretch at ~500–600 cm⁻¹.

- Mass Spectrometry : Molecular ion peak at m/z 164–166 (Br isotopic pattern) .

Q. How to study isotopic labeling effects using deuterated analogs?

Synthesize deuterated derivatives (e.g., this compound-d₇) via H/D exchange under basic conditions or using deuterated reagents. Compare reaction kinetics (e.g., KIE values) in SN pathways. Isotopic mass shifts in MS (e.g., m/z +7) confirm deuteration efficiency .

Q. What computational approaches predict its physical and reactive properties?

Use QSPR models to correlate molecular descriptors (e.g., polar surface area, logP) with boiling points or solubility. Neural networks trained on bromoalkane datasets can predict reaction outcomes under varying conditions. DFT simulations (e.g., Gaussian) optimize transition-state geometries to explain steric effects .

Q. How to design experiments comparing SN1 vs. SN2 mechanisms?

- Solvent Screening : Compare rates in ethanol (SN1-favoring) vs. DMSO (SN2-favoring).

- Leaving Group Modification : Replace Br with poorer leaving groups (e.g., Cl) to assess pathway dependence.

- Kinetic Isotope Effects : Measure KIE using deuterated substrates; KIE >1 suggests SN2 .

Q. How to assess impurities' impact on reaction outcomes?

Use GC-MS or HPLC to quantify impurities (e.g., elimination byproducts like alkenes). Spike purified samples with known impurities (e.g., 2,3,3-trimethyl-1-butene) and monitor reaction yields. Multivariate analysis (e.g., PCA) identifies critical impurities affecting selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.